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Compound of Interest

Compound Name: R0-3306

Cat. No.: B10769113

This guide provides a comprehensive overview of the chemical properties, mechanism of
action, and biological effects of Ro-3306, a selective inhibitor of Cyclin-dependent kinase 1
(CDK1). The information is intended for researchers, scientists, and professionals in the field of
drug development.

Chemical Structure and Properties

R0-3306 is a small molecule inhibitor with the following chemical characteristics:

Chemical Name: (Z)-5-(quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-
one[1]

e |[UPAC Name: 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone
e SMILES String: O=C1N=C(NCC2=CC=CS2)S/C1=C\C3=CC=C4N=CC=CC4=C3|2]
e CAS Number: 872573-93-8

e Molecular Formula: C1sH13N30S2

» Molecular Weight: 351.45 g/mol

Mechanism of Action

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10769113?utm_src=pdf-interest
https://www.benchchem.com/product/b10769113?utm_src=pdf-body
https://www.benchchem.com/product/b10769113?utm_src=pdf-body
https://www.apexbt.com/ro-3306.html
https://www.medchemexpress.com/Ro-3306.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Ro0-3306 is a potent and selective, ATP-competitive inhibitor of CDK1.[3] It primarily targets the
CDK1/cyclin B1 and CDK1/cyclin A complexes, which are crucial for the G2/M transition and
entry into mitosis.[1] By inhibiting CDK1, Ro-3306 effectively blocks the cell cycle in the G2/M
phase.[1][3] This targeted inhibition makes it a valuable tool for cell synchronization in research
settings.[1] Furthermore, in cancer cells, prolonged inhibition of CDK1 by Ro-3306 can lead to
the induction of apoptosis.[1][4]

The selectivity of Ro-3306 for CDK1 over other cyclin-dependent kinases is a key feature,
although it does show some activity against other CDKs at higher concentrations.[3]

Signaling Pathway of Ro-3306 in Modulating
Apoptosis

Ro0-3306 has been shown to enhance p53-mediated apoptosis in acute myeloid leukemia
(AML) cells.[4][5][6] The proposed signaling pathway involves the downregulation of anti-
apoptotic proteins and the modulation of p53-downstream targets. Specifically, Ro-3306
treatment leads to a decrease in the expression of Bcl-2 and survivin.[4][6] It also blocks the
p53-mediated transcriptional activation of p21 and MDM2, which can have anti-apoptotic
effects.[4] This concerted action shifts the cellular balance towards apoptosis.
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Ro0-3306 signaling pathway leading to apoptosis.

Quantitative Data

The inhibitory activity of Ro-3306 against various cyclin-dependent kinases and its effects on
cell lines are summarized in the table below.
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Target/Assay Value Cell Line(s) Notes Reference
Ki (CDK1) 20 nM N/A [2][3]
Ki (CDK1/cyclin
35nM N/A [1]1[31[5]
B1)
Ki (CDK1/cyclin
110 nM N/A [113]15]
A)
Ki (CDK2/cyclin
340 nM N/A [2][3]
E)
Ki (CDK4/cyclin
>2000 nM N/A [3]
D)
HCT116, Effective for cell
G2/M Arrest 9 uM (18-20h) o
SW480, Hela synchronization.
Apoptosis .
) 4 uM (48h) Cancer cell lines [1]
Induction
Oocyte
_ 10 uM N/A [3]
Maturation Arrest

Experimental Protocols

The inhibitory activity of Ro-3306 against various CDK/cyclin complexes is determined using a

homogeneous time-resolved fluorescence (HTRF) assay.[3]

e Enzyme Preparation: Recombinant human CDK/cyclin complexes (CDK1/cyclin B1,
CDK1/cyclin A, CDK2/cyclin E, and CDK4/cyclin D) are expressed and isolated from Hi5

insect cells.[1]

o Assay Buffer: The assay is performed in a buffer containing 25 mM Hepes, 6.25 mM MgClz,
0.003% Tween 20, 0.3 mg/ml BSA, and 1.5 mM DTT. ATP concentrations are adjusted based
on the specific CDK being assayed (162 uM for CDK1, 90 uM for CDK2, and 135 uM for

CDKA4).[1]
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e Reaction: Test compounds are diluted to their final concentrations. The kinase reaction is
initiated by adding the pRB substrate (0.185 uM). The reaction mixture is incubated at 37°C
for 30 minutes with constant agitation.[3]

o Termination and Detection: The reaction is terminated by the addition of an anti-phospho
pRB antibody. After a 30-minute incubation, a secondary antibody conjugated to a
fluorophore is added, and the plate is incubated for an additional hour. The fluorescence is
read on a multi-label reader, and I1Cso values are calculated. Ki values are then determined
using the Cheng-Prusoff equation: Ki = ICso / (1 + [S]/Km), where [S] is the ATP
concentration and Km is the Michaelis-Menten constant for ATP.[3]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.selleckchem.com/products/ro-3306.html
https://www.selleckchem.com/products/ro-3306.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare Recombinant Dilute Ro-3306 to
CDK/Cyclin Complexes Final Concentrations

Initiate Reaction with

pRB Substrate and ATP

Incubate at 37°C
for 30 minutes

Terminate Reaction with
Anti-phospho pRB Antibody

Add Fluorophore-conjugated
Secondary Antibody

Gncubate for 1 houD

Read Fluorescence and

Calculate IC50 and Ki

Click to download full resolution via product page

Workflow for the kinase inhibition assay.

The effect of Ro-3306 on cell viability and proliferation is commonly assessed using an MTT
assay.[3]

o Cell Seeding: Log-phase cells are seeded into 96-well plates at a density of 25,000 cells per
well and incubated for 24 hours.[3]
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o Compound Treatment: Cells are treated with various concentrations of Ro-3306 to determine
the half-maximal inhibitory concentration (ICso).

o MTT Addition: After the desired incubation period (e.g., 48 hours), 20 yuL of MTT solution (5
mg/mL in saline) is added to each well, and the plates are incubated for an additional 4
hours.[3]

e Formazan Solubilization: The supernatant is removed, and the formazan crystals formed by
viable cells are solubilized in 200 pL of anhydrous DMSO.[3]

o Absorbance Reading: The absorbance is measured at 565 nm using a microplate reader to
determine cell viability.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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